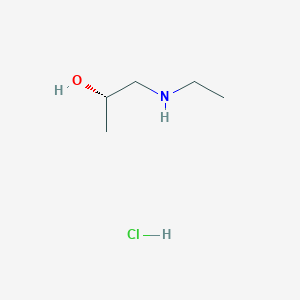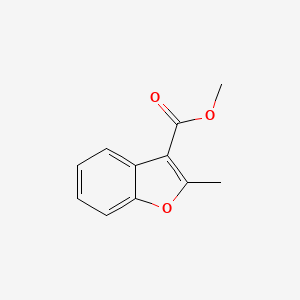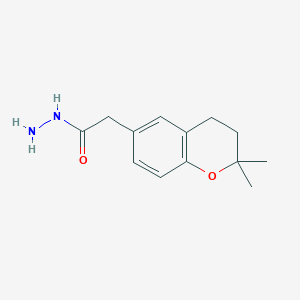![molecular formula C9H14N2O2 B1434993 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol CAS No. 1595574-72-3](/img/structure/B1434993.png)
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol
Übersicht
Beschreibung
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol, also known as oxamipyrzol, is a versatile synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a nitrogen atom and a pyrazol ring, and is used as a building block in the synthesis of various organic molecules. Oxamipyrzol has been used in the synthesis of drugs and other bioactive compounds, as well as in the study of enzyme-catalyzed reactions and in the development of new drugs and drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research on bipyrazolic-type organic compounds, closely related to the chemical structure , has demonstrated potential activity as corrosion inhibitors. A study using density functional theory (DFT) elucidated the inhibition efficiencies and reactive sites of these compounds, suggesting their application in protecting metals against corrosion (Wang et al., 2006).
Anticancer and Antimicrobial Applications
Novel biologically potent compounds incorporating structures similar to "1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol" have shown promising anticancer activity. One investigation explored the synthesis of compounds with oxazole, pyrazoline, and pyridine heterocycles, which exhibited significant potency against cancer cell lines, as well as in vitro antibacterial and antifungal activities (Katariya et al., 2021).
Synthetic Methodologies
Studies have also focused on the synthesis of derivatives of pyrazol-4-ol for various applications. For instance, an efficient one-pot synthesis method for creating 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives has been developed, showcasing the versatility of these compounds in synthetic chemistry (You et al., 2013).
COX-2 Inhibitors for Anti-Inflammatory Applications
The structure of 4,5-diaryl-1H-pyrazole-3-ol has been explored for its potential as COX-2 inhibitors, indicating its application in developing anti-inflammatory drugs. This research highlights the compound's versatility in drug design, particularly for conditions requiring selective COX-2 inhibition (Patel et al., 2004).
Fungicidal and Antibacterial Agents
Synthesis and structure-activity studies have led to the development of novel pyrazole derivatives, including those containing the pyrazol-1-yl structure, with significant antimicrobial and fungicidal activities. Such compounds have been evaluated for their potential in addressing crop protection and public health challenges related to microbial and fungal infections (Liu et al., 2014).
Eigenschaften
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9-5-10-11(7-9)6-8-1-3-13-4-2-8/h5,7-8,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDAHWQESLETLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)



![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)
![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)

![Cyclopentanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B1434925.png)
![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)
![Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate](/img/structure/B1434928.png)

